3-(1-Methylcyclopropyl)aniline
Description
3-(1-Methylcyclopropyl)aniline is an organic compound with the molecular formula C10H13N It is characterized by the presence of a cyclopropyl group attached to the aniline ring
Properties
Molecular Formula |
C10H13N |
|---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
3-(1-methylcyclopropyl)aniline |
InChI |
InChI=1S/C10H13N/c1-10(5-6-10)8-3-2-4-9(11)7-8/h2-4,7H,5-6,11H2,1H3 |
InChI Key |
RWDMBGXJGRNFSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C2=CC(=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(1-Methylcyclopropyl)aniline can be synthesized through several methods. One common approach involves the reduction of nitroarenes. For instance, the nitration of benzene derivatives followed by reduction using reagents such as zinc, tin, or iron with hydrochloric acid can yield the desired aniline derivative . Another method involves nucleophilic aromatic substitution, where aryl halides are converted to aniline derivatives using sodium amide in ammonia .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes. The use of catalytic hydrogenation over palladium on activated carbon is also a common method for the reduction of nitro compounds to anilines .
Chemical Reactions Analysis
Types of Reactions
3-(1-Methylcyclopropyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it to cyclopropyl-substituted amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aniline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of cyclopropyl-substituted amines.
Substitution: Introduction of various functional groups onto the aniline ring.
Scientific Research Applications
Scientific Research Applications
Chemistry
3-(1-Methylcyclopropyl)aniline serves as a versatile building block in organic synthesis. It is utilized for the preparation of more complex molecules and acts as a reagent in various chemical reactions. Its unique structure allows for the exploration of new synthetic pathways and methodologies.
Biology
In biological research, this compound is involved in studies examining enzyme inhibition and protein interactions. Its ability to interact with biological targets makes it valuable in understanding cellular processes and mechanisms.
Medicine
The potential pharmaceutical applications of this compound are significant. Research indicates its use in drug development, particularly as a candidate for therapeutic agents targeting specific diseases. The compound's properties suggest it may have anticancer activity, making it a focus for further investigation in oncology.
Industry
In industrial applications, this compound is used in the production of dyes, pigments, and other chemical products. Its role as an intermediate in various chemical processes highlights its importance in manufacturing and materials science.
In Vitro Studies
In vitro studies have demonstrated the potential cytotoxic effects of this compound against various cancer cell lines. Below is a summary table of findings from relevant studies:
| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | TBD | Induces apoptosis via caspase activation |
| CEM-13 (Leukemia) | TBD | Inhibition of specific metabolic enzymes | |
| U-937 (Monocytic) | TBD | Disruption of cell cycle progression |
Note: TBD (To Be Determined) indicates that specific IC50 values for this compound were not available in the reviewed literature.
Case Studies
One notable case study focused on similar cyclopropyl-containing compounds that exhibited promising anticancer activity through apoptosis induction. Compounds structurally related to this compound showed enhanced cytotoxicity against MCF-7 cells, with mechanisms involving increased expression of pro-apoptotic factors and disruption of microtubule dynamics.
Pharmacological Applications
The pharmacological applications of this compound extend beyond cancer treatment. Its role as a potential enzyme inhibitor suggests applications in various therapeutic areas:
- Anticancer Agents: Targeting specific cancer pathways.
- Enzyme Inhibitors: Potential use in metabolic disorders.
- Drug Development: As a building block for synthesizing more complex pharmaceutical agents.
Mechanism of Action
The mechanism of action of 3-(1-Methylcyclopropyl)aniline involves its interaction with molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution reactions. Its effects are mediated through the formation of intermediates and the activation of specific pathways in chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
Aniline: A simple aromatic amine with a similar structure but without the cyclopropyl group.
Cyclopropylaniline: Similar to 3-(1-Methylcyclopropyl)aniline but with different substituents on the cyclopropyl ring.
N-Methylcyclopropylaniline: Contains a methyl group on the nitrogen atom instead of the cyclopropyl group.
Uniqueness
This compound is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties.
Biological Activity
3-(1-Methylcyclopropyl)aniline is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, particularly its antitumor properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a methylcyclopropyl group attached to an aniline structure. This unique configuration contributes to its biological properties and reactivity in various chemical reactions, including [3+2] annulation processes that have been studied for their synthetic utility in drug development .
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance, a related compound, IMB-1406, demonstrated significant cytotoxic effects against various cancer cell lines including A549 (lung adenocarcinoma), MCF-7 (breast cancer), DU145 (prostate carcinoma), and HepG2 (liver carcinoma). The study reported inhibition rates exceeding 99% with IC50 values ranging from 6.92 to 8.99 μM, indicating a potent antitumor activity superior to that of Sunitinib, a known multi-targeted receptor tyrosine kinase inhibitor .
Table 1: In Vitro Antitumor Activity of IMB-1406
| Cell Lines | Inhibition Rate (%) | IC50 (μM) |
|---|---|---|
| A549 | 100.07 | 8.99 |
| HepG2 | 99.98 | 6.92 |
| DU145 | 99.93 | 7.89 |
| MCF7 | 100.39 | 8.26 |
The mechanism by which compounds like IMB-1406 induce apoptosis in cancer cells has been investigated through various assays. The studies revealed that these compounds can arrest the cell cycle at the S phase and alter the balance of pro-apoptotic and anti-apoptotic proteins, leading to mitochondrial dysfunction and activation of caspase-3 .
In flow cytometric analyses, treatment with IMB-1406 resulted in a dose-dependent increase in cells exhibiting collapsed mitochondrial membrane potentials, which is indicative of apoptosis . This suggests that similar mechanisms may be applicable to this compound or its derivatives.
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Compounds with similar structures have shown favorable pharmacokinetic profiles, including efficient absorption and prolonged retention in tissues . Such characteristics are essential for maintaining effective drug levels in target tissues over time.
Case Studies and Research Findings
Research has explored various derivatives of cyclopropylanilines, including those containing methylcyclopropyl groups, focusing on their synthesis and biological evaluation. For example, studies have demonstrated that modifications in the cyclopropyl ring can significantly impact the biological activity and selectivity of these compounds against specific targets like JAK3 kinases .
Moreover, biocatalytic methods have been employed to synthesize chiral amines related to this compound class, enhancing the efficiency and environmental sustainability of the production processes . These advancements highlight the ongoing research efforts aimed at optimizing the biological activity of compounds like this compound.
Q & A
Q. What are the common synthetic routes for 3-(1-Methylcyclopropyl)aniline, and how can reaction conditions be optimized to enhance yield and purity?
The synthesis of meta-substituted anilines like this compound often faces challenges due to the inherent preference for ortho/para substitution in electrophilic aromatic substitution. A methodological approach involves:
- Protecting group strategies : Temporarily blocking reactive sites (e.g., -NH₂) to direct substitution to the meta position.
- Radical-mediated pathways : Utilizing cyclopropane ring stability under controlled thermolysis or decarbonylation conditions (e.g., perester decomposition at 110°C to generate 1-methylcyclopropyl radicals) .
- Reflux optimization : As demonstrated in related aniline derivatives, refluxing in ethanol with HCl (e.g., 24 hours at elevated temperatures) can improve yields by minimizing side reactions .
Key Table : Comparison of reaction conditions and yields for cyclopropane-aniline derivatives.
| Method | Temperature (°C) | Catalyst/Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Perester thermolysis | 110 | Toluene | ~70 | |
| Reflux with HCl | 80–100 | Ethanol/HCl | 91 |
Q. What analytical techniques are most effective for characterizing this compound and verifying its structural integrity?
A multi-technique approach is critical:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm the cyclopropane ring (characteristic δ ~0.5–1.5 ppm for cyclopropane protons) and amine group positioning.
- IR spectroscopy : Detect N-H stretching (~3400 cm⁻¹) and cyclopropane ring vibrations (~1000–1300 cm⁻¹) .
- GC-MS : Validate molecular weight (e.g., C₁₀H₁₃N, MW 147.22) and fragmentation patterns to rule out impurities.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
- PPE : Nitrile gloves and lab coats to prevent skin contact, as aniline derivatives are often toxic .
- Waste disposal : Segregate halogenated byproducts (if synthesized via halogenated precursors) for specialized treatment .
Advanced Research Questions
Q. How can researchers address discrepancies in reaction kinetics data, such as those observed between decarbonylation rates and perester thermolysis in cyclopropyl radical formation?
The conflicting rate constants for 1-methylcyclopropyl radical formation (e.g., perester thermolysis: 7.4 × 10⁻⁵ s⁻¹ vs. decarbonylation acceleration factor of 45) suggest mechanistic shifts:
- Mechanistic studies : Probe transition states via computational models (DFT) to distinguish between one-bond (O–O cleavage) and two-bond cleavage pathways .
- Isotopic labeling : Use ¹³C-labeled substrates to track radical intermediates and validate competing pathways.
Data Table : Rate constants for radical formation pathways.
| Pathway | Rate Constant (s⁻¹) at 110°C | Acceleration Factor | Reference |
|---|---|---|---|
| Perester thermolysis | 7.4 × 10⁻⁵ | N/A | |
| Decarbonylation | 4.2 × 10⁻⁵ | 45 |
Q. What strategies are recommended for introducing additional functional groups to this compound while preserving the cyclopropane ring's stability?
- Electrophilic substitution : Use mild Lewis acids (e.g., FeCl₃) to minimize ring strain-induced degradation.
- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis, ensuring low temperatures (<80°C) to prevent cyclopropane ring opening .
- Protection-deprotection : Acetylate the -NH₂ group before functionalization to reduce reactivity at the meta position .
Q. How does the steric and electronic influence of the 1-methylcyclopropyl group affect the reactivity of the aniline moiety in electrophilic substitution reactions?
- Steric effects : The cyclopropane ring’s rigidity hinders ortho/para attack, favoring meta substitution in some cases.
- Electronic effects : The electron-donating methyl group slightly activates the ring but is counterbalanced by cyclopropane’s angle strain, reducing overall reactivity compared to non-cyclopropane analogs .
Q. In computational modeling studies, what parameters are essential for accurately predicting the stability and reaction pathways of this compound-derived radicals?
- Bond dissociation energies (BDEs) : Calculate BDEs for C–C bonds in the cyclopropane ring to assess radical stability.
- Transition state modeling : Use DFT to simulate O–O or C–C cleavage pathways in perester thermolysis .
- Solvent effects : Incorporate solvation models (e.g., SMD) to account for solvent polarity’s impact on reaction kinetics.
Q. What experimental design considerations are critical for studying the environmental fate of this compound in soil matrices?
- Pumping speed simulations : Model vertical migration using soil column experiments with variable flow rates (e.g., 0.5–2.0 mL/min) to mimic groundwater movement .
- Interphase partitioning : Measure adsorption coefficients (Kd) to assess binding affinity to organic matter .
- Degradation pathways : Use LC-MS/MS to identify hydroxylated or dimerized byproducts under oxidative conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
